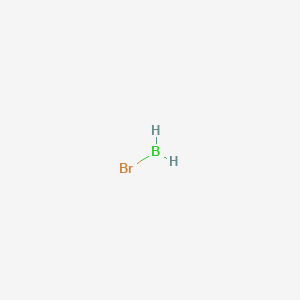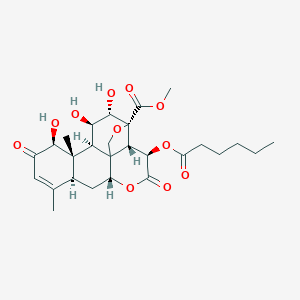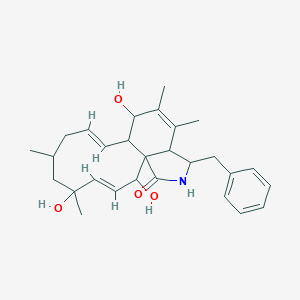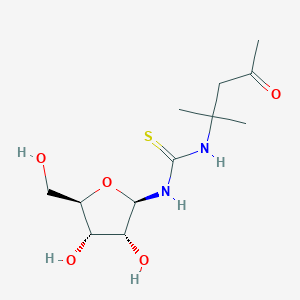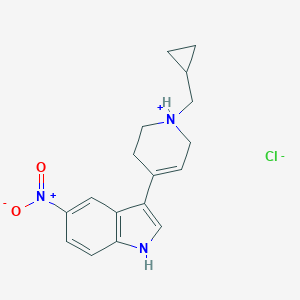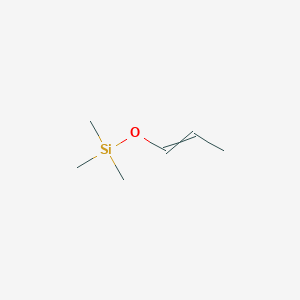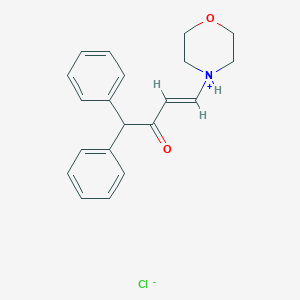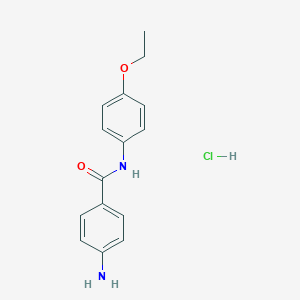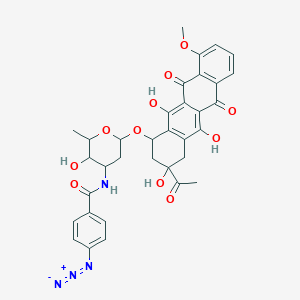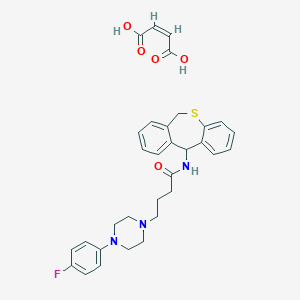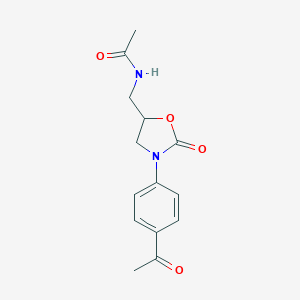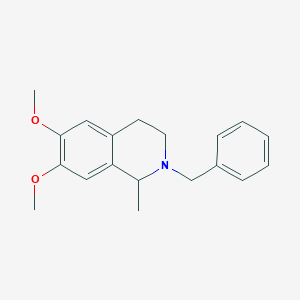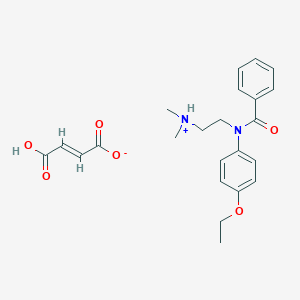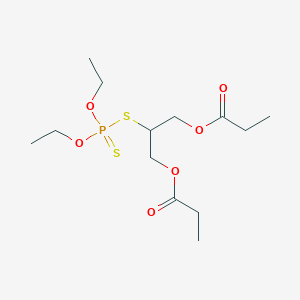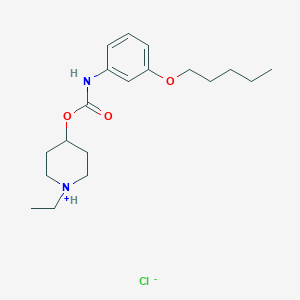
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride, also known as PEP-005, is a natural compound found in the resin of the Australian tree Eremophila mitchellii. PEP-005 has been found to have potent anti-cancer properties and is currently being studied as a potential treatment for various types of cancer.
Mécanisme D'action
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride works by activating a protein called protein kinase C (PKC) in cancer cells. This activation leads to the death of cancer cells and the inhibition of their growth. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines in skin cells.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been found to have potent anti-cancer and anti-inflammatory effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells. It has also been found to inhibit the production of inflammatory cytokines in skin cells, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride in lab experiments is its potency and specificity. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been shown to be highly effective in inducing apoptosis in cancer cells and inhibiting their growth. One limitation of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride in lab experiments is its availability. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a natural compound found in the resin of the Eremophila mitchellii tree and is not readily available in large quantities.
Orientations Futures
There are many potential future directions for the study of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride. One potential direction is the development of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a topical treatment for skin cancer and inflammatory skin conditions. Another potential direction is the development of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a systemic treatment for various types of cancer. Further research is needed to fully understand the potential of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a cancer treatment and to develop effective treatment protocols.
Méthodes De Synthèse
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is synthesized from the resin of the Eremophila mitchellii tree. The resin is extracted using a solvent and then purified using various chromatography techniques. The purified Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is then tested for purity and potency before being used in scientific research.
Applications De Recherche Scientifique
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been found to have potent anti-cancer properties and is currently being studied as a potential treatment for various types of cancer, including skin cancer, breast cancer, and prostate cancer. It has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory skin conditions such as psoriasis and eczema.
Propriétés
Numéro CAS |
105405-71-8 |
|---|---|
Nom du produit |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Formule moléculaire |
C19H31ClN2O3 |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
(1-ethylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-6-14-23-18-9-7-8-16(15-18)20-19(22)24-17-10-12-21(4-2)13-11-17;/h7-9,15,17H,3-6,10-14H2,1-2H3,(H,20,22);1H |
Clé InChI |
CEHIXBFHHBHOGB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonymes |
m-(Pentyloxy)carbanilic acid 1-ethyl-4-piperidyl ester hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



